1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene
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Overview
Description
1,6-Diphenyl-7-oxabicyclo[410]hepta-2,4-diene is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system fused with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is often a furan derivative, and the dienophile is an olefinic or acetylenic compound . The reaction conditions usually require moderate temperatures and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Diels-Alder reaction apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include epoxides, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the development of new materials with specific electronic and mechanical properties
Mechanism of Action
The mechanism of action of 1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets through its reactive sites. The oxabicyclo ring system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or altering cellular pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another oxabicyclic compound with different ring size and properties.
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the phenyl groups.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with additional functional groups
Uniqueness
1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Properties
CAS No. |
832111-15-6 |
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Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1,6-diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17,19-17)16-11-5-2-6-12-16/h1-14H |
InChI Key |
GOZJPZCYIWPUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C=CC=CC2(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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